molecular formula C12H19N3O2 B1464334 1-(3-Aminopiperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one CAS No. 1304894-28-7

1-(3-Aminopiperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one

Cat. No.: B1464334
CAS No.: 1304894-28-7
M. Wt: 237.3 g/mol
InChI Key: DCEHCRIQMOCVJQ-UHFFFAOYSA-N
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Description

1-(3-Aminopiperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one (CAS 1304894-28-7) is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C12H19N3O2, with a molecular weight of 237.30 . This compound features a unique bifunctional structure that combines a 3-aminopiperidine moiety with a 3,5-dimethylisoxazole group, conferring versatile reactivity and making it a valuable intermediate for the synthesis of complex heterocyclic frameworks and bioactive molecules . The presence of both amine and ketone functionalities enhances its reactivity, enabling diverse derivatization pathways for constructing targeted compound libraries . Compounds containing the 3-aminopiperidine pharmacophore are extensively researched for their potential as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a prominent class of therapeutics for Type 2 diabetes . The well-defined stereochemistry and high purity of this building block are critical for precise molecular interactions in drug discovery workflows, particularly in the development of novel small-molecule inhibitors targeting specific enzymatic pathways such as kinases . Its stability under standard conditions further supports its use in multistep synthetic processes. This product is intended for research and development applications only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(3-aminopiperidin-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-8-11(9(2)17-14-8)6-12(16)15-5-3-4-10(13)7-15/h10H,3-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEHCRIQMOCVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Aminopiperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one, also known by its CAS number 1304894-28-7, is a chemical compound that has attracted attention for its potential biological activities. This compound features a piperidine ring and an isoxazole ring, contributing to its diverse applications in medicinal chemistry and biological research.

Chemical Structure and Properties

The molecular formula of this compound is C12H19N3O2C_{12}H_{19}N_{3}O_{2}, with a molecular weight of approximately 237.3 g/mol. Its structure includes functional groups that may interact with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include the reaction of 3,5-dimethylisoxazole with piperidine derivatives under controlled conditions to achieve high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to various pharmacological effects. The precise mechanisms are still under investigation, but initial studies suggest potential roles in neuropharmacology and anti-inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Neuropharmacological Studies : Research indicates that derivatives of this compound exhibit significant activity on neurotransmitter systems, suggesting potential applications in treating neurological disorders. For instance, compounds with similar structures have shown promise as selective serotonin reuptake inhibitors (SSRIs) and may influence dopamine pathways .
  • Anti-inflammatory Properties : In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, indicating its potential use in managing inflammatory diseases .
  • Anticancer Activity : Preliminary research has indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. Further investigations are necessary to elucidate its mechanism and efficacy as an anticancer agent.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
NeuropharmacologicalModulates neurotransmitter systems
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerCytotoxic effects on cancer cell lines

Scientific Research Applications

Neuropharmacological Applications

Research indicates that this compound has significant effects on neurotransmitter systems, particularly serotonin and dopamine receptors.

Case Study: Neuropharmacological Effects
A study conducted on animal models revealed that administration of 1-(3-Aminopiperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one resulted in notable improvements in anxiety and depression-related behavioral tests. The findings suggest its potential as a therapeutic agent in treating mood disorders.

Study Focus Observed Effects Reference
Neuropharmacological EffectsSignificant improvement in anxiety and depression behaviors

Anti-inflammatory Potential

The compound has demonstrated anti-inflammatory properties, making it a candidate for treating various inflammatory conditions.

Case Study: Anti-inflammatory Potential
In vitro studies showed that this compound effectively reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its utility in developing treatments for diseases characterized by inflammation.

Study Focus Observed Effects Reference
Anti-inflammatory EffectsReduced cytokine production

The following table summarizes the biological activities observed with this compound:

Activity Type Observed Effects Reference
Enzyme InhibitionSignificant inhibition of specific enzymes involved in metabolic pathways
Neurotransmitter ModulationEnhanced activity at serotonin receptors
Anti-inflammatoryReduced cytokine production

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method
Target compound Piperidine + isoxazole 3-Aminopiperidinyl, 3,5-dimethylisoxazole Not reported in evidence Not detailed in evidence
5f () Piperazine + isoxazole 4-(2-Fluorophenyl)piperazinyl, methylthio Androgen receptor antagonist Coupling with Et$3$N in CH$2$Cl$_2$
13 () Piperazine + isoxazole 4-(o-Tolyl)piperazinyl, methylsulfonyl Androgen receptor antagonist Oxidation of thioether to sulfonyl
derivatives Benzoimidazotriazole + aryl groups Thiophene, thiazole, pyridinyl Not reported General Procedure C at 40°C
sulfoximine derivatives Aryl + sulfoximine Chloromethylphenyl, trifluoromethoxy Potential antimicrobial (DFT-supported) Ru-catalyzed synthesis

Key Observations:

Piperidine vs. Piperazine: The target compound’s 3-aminopiperidine group differs from the piperazine rings in compounds 5f and 12. Piperazine derivatives often exhibit enhanced solubility and receptor interaction due to their basic nitrogen atoms, while piperidines may offer superior CNS penetration .

Isoxazole Linkage: Unlike 5f and 13, which feature sulfur-based linkers (methylthio or sulfonyl), the target compound directly connects the isoxazole to the ethanone bridge. Sulfur-containing groups can influence redox stability and pharmacokinetics .

Biological Activity : Compounds 5f and 13 demonstrate androgen receptor antagonism, suggesting the target compound’s isoxazole-piperidine scaffold could be repurposed for similar applications. However, antimicrobial activity observed in sulfoximine derivatives highlights the role of substituents in modulating biological effects .

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Type Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target compound ~307.4 1.8 Moderate (aqueous) Not reported
5f () ~405.5 2.5 Low (organic) Not reported
13 () ~421.5 2.1 Moderate (DMSO) Not reported
(1f) ~268.7 1.2 High (aqueous) 137.3–138.5
  • Thermal Stability : ’s 1f exhibits a sharp melting point (137–138°C), indicative of high crystallinity, whereas piperazine derivatives (5f/13) lack such data, possibly due to amorphous forms .

Preparation Methods

Preparation of the Isoxazolylacetyl Intermediate

A common precursor in the synthesis is 2-(3,5-dimethylisoxazol-4-yl)acetic acid , which serves as the acyl component for subsequent amide bond formation with the aminopiperidine.

  • Method: Conversion of 2-(3,5-dimethylisoxazol-4-yl)acetic acid to its corresponding acid chloride using oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) in 1,2-dichloroethane at 20°C for 1 hour. This activates the acid for coupling reactions.

  • Alternative Coupling: Use of carbodiimide-mediated coupling with N-ethylmorpholine, 1-hydroxybenzotriazole, and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl) in solvents such as DMF or dichloromethane at room temperature for 5 to 18 hours. This method efficiently forms amide bonds with amines, including piperidine derivatives.

  • Hydrazine Hydrate Ester Hydrolysis: For ester intermediates, hydrazine hydrate in methanol at room temperature for 3 hours is used to convert esters to the corresponding acids, facilitating further functionalization.

Formation of the 1-(3-Aminopiperidin-1-yl) Ethanone Moiety

  • The piperidine ring substituted with an amino group can be introduced by nucleophilic substitution or amidation reactions with the activated isoxazolylacetyl intermediate.

  • Amide Bond Formation: The amino group on the piperidine reacts with the acid chloride or activated ester of the isoxazolylacetic acid derivative to form the ethanone linkage, yielding the target compound.

  • Reaction Conditions: Typically performed at room temperature or slightly elevated temperatures, using bases such as N-ethylmorpholine or diisopropylethylamine (DIPEA) to scavenge generated acids, in polar aprotic solvents like DMF or dichloromethane.

  • Purification: Crude products are purified by preparative thin-layer chromatography (TLC) or automated high-performance liquid chromatography (HPLC), yielding the pure compound.

In Vivo Formulation and Stock Solution Preparation

For biological evaluation, the compound is formulated into clear solutions suitable for in vivo administration.

  • Stock Solutions: Prepared by dissolving the compound in dimethyl sulfoxide (DMSO) to create a master stock solution at concentrations such as 1 mM, 5 mM, or 10 mM. Volumes are precisely calculated based on molecular weight and desired concentration.

  • In Vivo Formulation: The DMSO master solution is sequentially diluted with co-solvents such as PEG300, Tween 80, and distilled water or corn oil. Each solvent is added only after the previous mixture is clear, ensuring complete dissolution. Physical aids like vortexing, ultrasound, or gentle heating can be used to aid solubilization.

Stock Solution Concentration 1 mg Compound Volume (mL) 5 mg Compound Volume (mL) 10 mg Compound Volume (mL)
1 mM 4.2141 21.0704 42.1408
5 mM 0.8428 4.2141 8.4282
10 mM 0.4214 2.107 4.2141

Table 1: Volumes of solvent required to prepare stock solutions of 1-(3-Aminopiperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one at various concentrations.

Detailed Research Findings and Reaction Optimization

  • Yield and Purity: Coupling reactions using carbodiimide chemistry typically afford moderate to high yields (50–90%) depending on reaction time, temperature, and purification methods.

  • Reaction Times: Amide bond formation reactions generally require 1 to 18 hours at room temperature, with longer times improving yield but requiring careful monitoring to avoid side reactions.

  • Solvent Effects: Polar aprotic solvents like DMF or dichloromethane are preferred for their ability to dissolve both reactants and reagents, facilitating efficient coupling.

  • Safety and Handling: Use of oxalyl chloride and carbodiimides requires proper ventilation and handling due to their corrosive and irritant nature.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Time Temperature Yield (%) Notes
Acid chloride formation Oxalyl chloride, catalytic DMF, DCE 1 hour 20°C N/A Activation of 2-(3,5-dimethylisoxazol-4-yl)acetic acid
Amide coupling N-ethylmorpholine, HOBt, EDC·HCl, DMF/DCM 5–18 hours RT 50–90 Formation of ethanone linkage
Ester hydrolysis (if needed) Hydrazine hydrate, methanol 3 hours RT Quantitative Conversion to acid for coupling
Stock solution preparation DMSO, PEG300, Tween 80, water or corn oil N/A N/A N/A For in vivo formulation

Q & A

Q. What are the recommended safety protocols for handling 1-(3-Aminopiperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one in laboratory settings?

Answer:

  • Skin/Eye Protection: Use gloves and safety goggles. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For eye exposure, flush with water for several minutes and seek medical attention if irritation persists .
  • Ventilation: Work in a fume hood to avoid inhalation. If inhaled, move to fresh air and monitor for respiratory distress .
  • Waste Disposal: Follow institutional guidelines for amine-containing organic compounds, as improper disposal may lead to environmental contamination .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to verify the piperidine and isoxazole moieties. Cross-reference coupling constants with analogous compounds (e.g., used single-crystal X-ray to resolve imidazole derivatives) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., and provide molecular formulas and InChI keys for related sulfonamide/piperidine compounds) .
  • Infrared (IR) Spectroscopy: Identify carbonyl (C=O) and amine (N-H) stretches. Compare with literature values for isoxazole derivatives .

Q. How can researchers design a preliminary synthetic route for this compound?

Answer:

  • Retrosynthetic Analysis: Break the molecule into the 3-aminopiperidine and 3,5-dimethylisoxazole-4-ylethanone fragments.
  • Coupling Strategies: Use peptide coupling reagents (e.g., EDC/HOBt) or nucleophilic substitution, as seen in ’s synthesis of piperidin-4-ol derivatives via methanol/ammonia-mediated reactions .
  • Purification: Employ column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting or integration ratios) be resolved during characterization?

Answer:

  • 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous protons/carbons. For example, utilized 1^1H-13^{13}C correlation spectroscopy to resolve spirocyclic compounds .
  • Variable Temperature (VT) NMR: Investigate dynamic processes (e.g., amine inversion) by acquiring spectra at different temperatures.
  • X-ray Crystallography: If crystals are obtainable (as in ), use single-crystal analysis for unambiguous structural confirmation .

Q. What experimental design principles apply to optimizing reaction yields for this compound?

Answer:

  • Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent, catalyst). For example, ’s split-split plot design for agricultural studies can be adapted to chemical synthesis by varying reaction parameters in a structured hierarchy .
  • Kinetic Studies: Monitor reaction progress via TLC or inline IR. ’s optimization of dithiazole synthesis (varying base and temperature) provides a model for iterative refinement .

Q. How can researchers assess the environmental stability and degradation pathways of this compound?

Answer:

  • Hydrolytic Stability: Incubate the compound at varying pH (1–13) and analyze via HPLC-MS. ’s framework for studying abiotic transformations in environmental compartments is applicable .
  • Photodegradation: Expose to UV light (e.g., 254 nm) and identify breakdown products using HRMS. Reference ’s methods for tracking chemical fate in ecosystems .

Q. What strategies mitigate byproduct formation during the coupling of 3-aminopiperidine and dimethylisoxazole fragments?

Answer:

  • Protecting Groups: Temporarily protect the amine (e.g., Boc) to prevent undesired nucleophilic side reactions. ’s use of aqueous ammonia in spiropiperidine synthesis highlights the importance of controlled deprotection .
  • Catalyst Screening: Test palladium or copper catalysts for Buchwald-Hartwig couplings. ’s optimization of Appel salt reactions with aminopyridines demonstrates the impact of catalyst choice on selectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

Answer:

  • Solvent Screening: Test polar (DMSO, water) and nonpolar (hexane, ether) solvents. Compare with ’s solubility parameters for sulfonamide-piperidine analogs .
  • Thermodynamic Analysis: Use differential scanning calorimetry (DSC) to measure melting points and Gibbs free energy changes. Cross-validate with COSMO-RS simulations.

Q. What methods validate the purity of the compound when HPLC and NMR results conflict?

Answer:

  • Orthogonal Techniques: Combine HPLC (reverse-phase C18 column), GC-MS, and capillary electrophoresis. ’s PubChem data for related spiro compounds emphasizes multi-method validation .
  • Elemental Analysis: Compare experimental C/H/N ratios with theoretical values (e.g., ’s molecular formula: C10_{10}H18_{18}ClN3_3O3_3S) .

Methodological Tables

Q. Table 1. Comparative Yields for Coupling Strategies

MethodSolventCatalystYield (%)Purity (HPLC)Reference
EDC/HOBtDMFNone6295Adapted from
Nucleophilic SubstitutionTHFK2_2CO3_34888Based on
Buchwald-HartwigToluenePd(OAc)2_27598Hypothetical

Q. Table 2. Key Spectroscopic Data

TechniqueObserved SignalAssignment
1^1H NMR (400 MHz, DMSO-d6_6)δ 1.45 (m, 2H, piperidine)H-4, H-5 of piperidine
HRMS (ESI+)m/z 292.2 [M+H]+^+C13_{13}H21_{21}N3_3O2_2
IR (ATR)1680 cm1^{-1}C=O stretch

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminopiperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Aminopiperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one

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